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Compound of Interest

Compound Name:
5-(trifluoromethyl)-2,3-dihydro-1H-

1,4-diazepine

Cat. No.: B060694 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide serves to provide a comprehensive overview of the chemical entity

identified by CAS number 177545-13-0, which is chemically known as 5-(trifluoromethyl)-2,3-
dihydro-1H-1,4-diazepine. The document is intended for an audience of researchers,

scientists, and professionals involved in drug development. It aims to consolidate the available

technical data, including chemical properties. However, a comprehensive search of scientific

literature and patent databases has revealed a significant lack of public information regarding

the biological activity, experimental protocols, and specific signaling pathways associated with

this compound.

Chemical and Physical Properties
The fundamental chemical and physical properties of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-
diazepine are summarized below. This information is primarily sourced from chemical supplier

databases.
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Property Value Source

CAS Number 177545-13-0 Sigma-Aldrich

Chemical Name
5-(trifluoromethyl)-2,3-dihydro-

1H-1,4-diazepine
Sigma-Aldrich

Molecular Formula C₆H₇F₃N₂ Sigma-Aldrich

Molecular Weight 164.13 g/mol Sigma-Aldrich

Appearance Solid (form may vary) Generic

Purity Typically available at ≥95% Generic

Structure:

Caption: Chemical structure of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine.

Synthesis
While specific, detailed experimental protocols for the synthesis of 5-(trifluoromethyl)-2,3-
dihydro-1H-1,4-diazepine are not readily available in peer-reviewed literature, the general

synthesis of dihydrodiazepine cores often involves the condensation of a suitable diamine with

a β-dicarbonyl compound or its equivalent. The trifluoromethyl group would likely be introduced

via a precursor already containing this moiety.

A plausible, though not experimentally verified, synthetic approach could be conceptualized as

follows:
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Caption: A generalized, hypothetical workflow for the synthesis of the target compound.
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Biological Activity and Mechanism of Action
Extensive searches of scientific databases, including PubMed, Scopus, and Google Scholar,

did not yield any publications detailing the biological activity, pharmacological properties, or

mechanism of action of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine. The compound is

listed by several chemical vendors for research use, suggesting it may be part of exploratory

chemical libraries for screening, but the results of such screenings are not publicly disclosed.

The broader class of diazepines and their fused-ring analogues, benzodiazepines, are well-

known for their activity on the central nervous system. They typically act as positive allosteric

modulators of the γ-aminobutyric acid type A (GABA-A) receptor. This modulation enhances the

inhibitory effect of GABA, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant

properties.

A hypothetical signaling pathway, based on the known mechanism of action of

benzodiazepines, is presented below for illustrative purposes. It is crucial to note that this

pathway has not been experimentally validated for CAS 177545-13-0.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b060694?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Postsynaptic Neuron

GABA-A Receptor

Chloride Ion (Cl⁻) Influx

Opens

Membrane Hyperpolarization

Reduced Neuronal Excitability

Hypothetical Binding of
177545-13-0

Allosteric Modulation

GABA

Binds

Click to download full resolution via product page

Caption: A hypothetical signaling pathway for diazepine compounds acting on the GABA-A

receptor.

Experimental Protocols
As no published research detailing experiments with 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-
diazepine could be located, this guide cannot provide specific experimental protocols. For

researchers intending to investigate this compound, standard assays for characterizing novel

chemical entities would be appropriate. A general workflow for such an investigation is outlined

below.
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Caption: A general experimental workflow for the characterization of a novel chemical

compound.

Quantitative Data
There is no publicly available quantitative data for 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-
diazepine, such as IC₅₀ values, binding affinities (Kᵢ or Kₔ), or pharmacokinetic parameters.

Conclusion
While the chemical identity of CAS number 177545-13-0, 5-(trifluoromethyl)-2,3-dihydro-1H-
1,4-diazepine, is established, there is a notable absence of published scientific data regarding

its biological effects and therapeutic potential. This compound represents an under-investigated

area of chemical space. The information provided in this guide on the general properties of the
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diazepine class of molecules may serve as a starting point for researchers interested in

exploring the properties of this specific entity. Future experimental work is required to elucidate

its pharmacological profile and potential applications.

To cite this document: BenchChem. [An In-Depth Technical Guide to CAS Number 177545-
13-0]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b060694#cas-number-177545-13-0-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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